N-[[2-(morpholin-4-ylsulfonylmethyl)phenyl]methyl]-1-thiophen-3-ylmethanamine
Description
N-[[2-(morpholin-4-ylsulfonylmethyl)phenyl]methyl]-1-thiophen-3-ylmethanamine is a complex organic compound that features a morpholine ring, a sulfonyl group, and a thiophene ring
Properties
IUPAC Name |
N-[[2-(morpholin-4-ylsulfonylmethyl)phenyl]methyl]-1-thiophen-3-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S2/c20-24(21,19-6-8-22-9-7-19)14-17-4-2-1-3-16(17)12-18-11-15-5-10-23-13-15/h1-5,10,13,18H,6-9,11-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQSEKAKHAMKCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)CC2=CC=CC=C2CNCC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(morpholin-4-ylsulfonylmethyl)phenyl]methyl]-1-thiophen-3-ylmethanamine typically involves multiple steps, including the formation of the morpholine ring, sulfonylation, and the introduction of the thiophene moiety. One common synthetic route starts with the sulfonylation of 2-(morpholin-4-ylmethyl)phenylmethanol using sulfonyl chloride in the presence of a base such as triethylamine. This intermediate is then reacted with thiophene-3-carboxaldehyde under reductive amination conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(morpholin-4-ylsulfonylmethyl)phenyl]methyl]-1-thiophen-3-ylmethanamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nucleophiles, and bases are used depending on the type of substitution reaction.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
N-[[2-(morpholin-4-ylsulfonylmethyl)phenyl]methyl]-1-thiophen-3-ylmethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[[2-(morpholin-4-ylsulfonylmethyl)phenyl]methyl]-1-thiophen-3-ylmethanamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The thiophene ring may also interact with biological membranes, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-1-thiophen-3-ylmethanamine: Lacks the sulfonyl group, which may result in different biological activity.
N-[[2-(piperidin-4-ylsulfonylmethyl)phenyl]methyl]-1-thiophen-3-ylmethanamine: Contains a piperidine ring instead of a morpholine ring, which can alter its chemical properties and reactivity.
N-[[2-(morpholin-4-ylsulfonylmethyl)phenyl]methyl]-1-furan-3-ylmethanamine: Features a furan ring instead of a thiophene ring, potentially affecting its electronic properties.
Uniqueness
N-[[2-(morpholin-4-ylsulfonylmethyl)phenyl]methyl]-1-thiophen-3-ylmethanamine is unique due to the presence of both the sulfonyl group and the thiophene ring, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
